1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one
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Overview
Description
1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one is an organic compound that features a furan ring and a piperidine ring connected through a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Coupling of the Rings: The furan and piperidine rings are coupled through a propanone backbone using a Friedel-Crafts acylation reaction. This involves the reaction of furan with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution on the furan ring can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution on the piperidine ring can involve reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-YL)-2-(pyrrolidin-2-YL)propan-1-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-(Thiophen-2-YL)-2-(piperidin-2-YL)propan-1-one: Similar structure but with a thiophene ring instead of a furan ring.
1-(Furan-2-YL)-2-(morpholin-2-YL)propan-1-one: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
1-(Furan-2-YL)-2-(piperidin-2-YL)propan-1-one is unique due to the combination of the furan and piperidine rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-piperidin-2-ylpropan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-9(10-5-2-3-7-13-10)12(14)11-6-4-8-15-11/h4,6,8-10,13H,2-3,5,7H2,1H3 |
InChI Key |
SSSIYZOYLJIUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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